molecular formula C11H18N2O4 B13461827 Tert-butyl 6-cyano-6-hydroxy-1,4-oxazepane-4-carboxylate

Tert-butyl 6-cyano-6-hydroxy-1,4-oxazepane-4-carboxylate

Cat. No.: B13461827
M. Wt: 242.27 g/mol
InChI Key: ZXGAZDKEQLJHGV-UHFFFAOYSA-N
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Description

Tert-butyl 6-cyano-6-hydroxy-1,4-oxazepane-4-carboxylate is a chemical compound with the molecular formula C10H17NO4 It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-cyano-6-hydroxy-1,4-oxazepane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate with a cyanating agent such as cyanogen bromide or sodium cyanide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-cyano-6-hydroxy-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles in basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 6-cyano-6-hydroxy-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-cyano-6-hydroxy-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The overall effect of the compound depends on its ability to modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate: Lacks the cyano group, making it less reactive in certain chemical reactions.

    Tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate: Contains a methyl group instead of a cyano group, altering its chemical properties and reactivity.

Uniqueness

Tert-butyl 6-cyano-6-hydroxy-1,4-oxazepane-4-carboxylate is unique due to the presence of both cyano and hydroxyl groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial settings.

Properties

Molecular Formula

C11H18N2O4

Molecular Weight

242.27 g/mol

IUPAC Name

tert-butyl 6-cyano-6-hydroxy-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C11H18N2O4/c1-10(2,3)17-9(14)13-4-5-16-8-11(15,6-12)7-13/h15H,4-5,7-8H2,1-3H3

InChI Key

ZXGAZDKEQLJHGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)(C#N)O

Origin of Product

United States

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